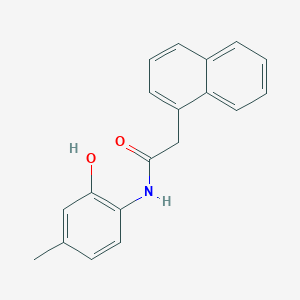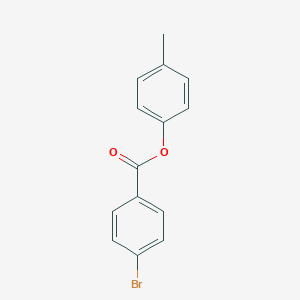
4-Methylphenyl4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl4-bromobenzoate, also known as p-bromo-m-toluoyl chloride, is a chemical compound that belongs to the class of benzoyl halides. It is widely used in scientific research for its unique chemical properties and is an important intermediate in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl4-bromobenzoate is not well understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. It can also undergo substitution reactions with other halides or nucleophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl4-bromobenzoate. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled and can cause respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylphenyl4-bromobenzoate in lab experiments is its unique chemical properties, which make it an important intermediate in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is its toxicity, which requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the use of 4-Methylphenyl4-bromobenzoate in scientific research. One area of interest is the development of new synthetic routes and methods for the preparation of this compound. Another area of interest is the synthesis of new organic compounds using 4-Methylphenyl4-bromobenzoate as a building block. Additionally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-Methylphenyl4-bromobenzoate involves the reaction of p-toluidine with phosphorous oxychloride (POCl3) and hydrobromic acid (HBr) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction takes place in a solvent such as dichloromethane under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
4-Methylphenyl4-bromobenzoate is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis and as a building block for the preparation of other organic compounds.
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
(4-methylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
Clave InChI |
NBVXHMSLWQURSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)

![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
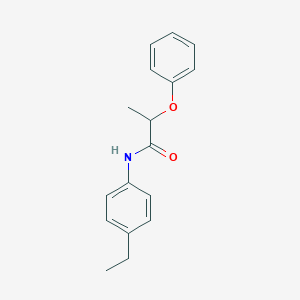
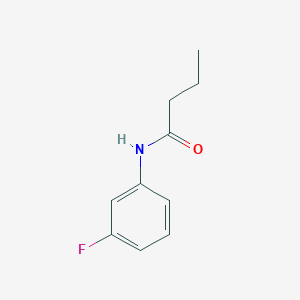
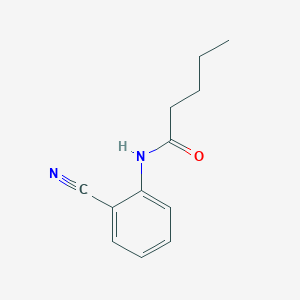


![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)

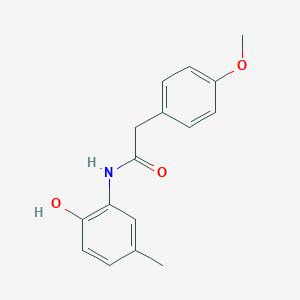
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
